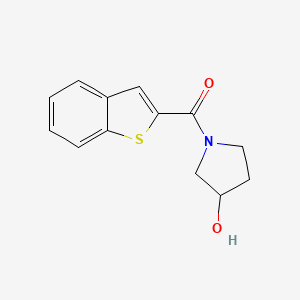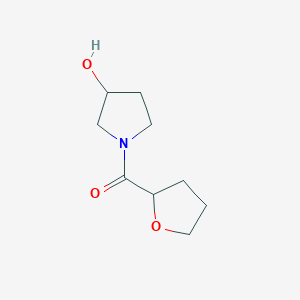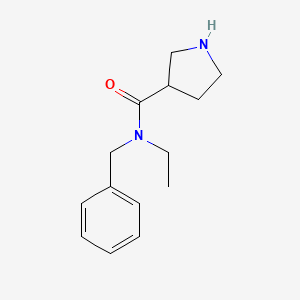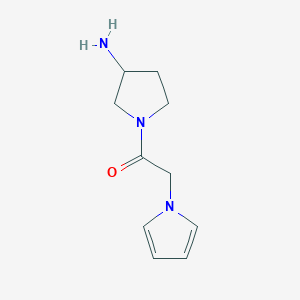
1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
描述
1-(3-Aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring and a pyrrole ring, making it a unique molecule with interesting properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the appropriate precursors. One common method involves the reaction of 3-aminopyrrolidine with 1H-pyrrole in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine and pyrrole rings, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Various oxo derivatives of the compound.
Reduction products: Reduced forms of the compound.
Substitution products: A range of substituted derivatives based on the reagents used.
科学研究应用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 1-(3-aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of biological responses. The exact mechanism would vary based on the specific application and context in which the compound is used.
相似化合物的比较
1-(3-aminopyrrolidin-1-yl)ethan-1-one
1-(3-aminopyrrolidin-1-yl)ethanone hydrochloride
Other pyrrolidine and pyrrole derivatives
Uniqueness: 1-(3-Aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one stands out due to its specific structural features, which may confer unique reactivity and biological activity compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
Does this cover everything you were looking for, or is there a specific aspect you'd like to dive deeper into?
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-pyrrol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9-3-6-13(7-9)10(14)8-12-4-1-2-5-12/h1-2,4-5,9H,3,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKMTLHBBKUHCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1488887.png)
![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1488888.png)
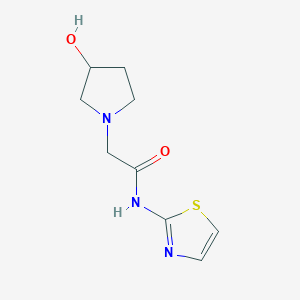
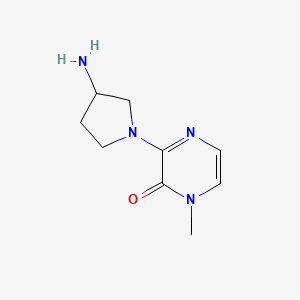
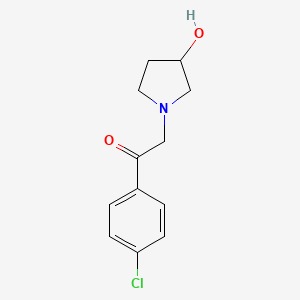
![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1488895.png)
![1-[(6-Chloro-2-methylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1488896.png)
amine](/img/structure/B1488899.png)
